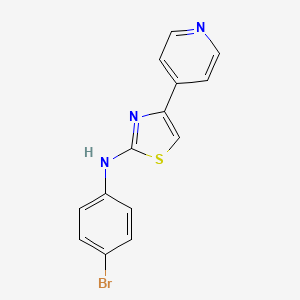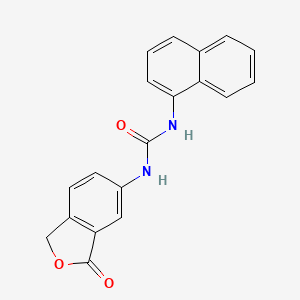![molecular formula C21H17N3O2 B5686396 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. MBZ has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is not fully understood. However, it has been reported to act as a microtubule destabilizer, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of tubulin, a protein that is essential for the formation of microtubules.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for further research in the field of cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide. One area of research is the development of new synthetic methods for this compound, which can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its potential use as an anti-cancer agent. Additionally, further studies are needed to evaluate the potential toxicity of this compound and its suitability for use in vivo.
Méthodes De Synthèse
The synthesis of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves the condensation of 4-methoxyaniline with o-phenylenediamine in the presence of acetic acid and sulfuric acid. The resulting product is then treated with benzoyl chloride to obtain this compound. This method has been reported to yield this compound in high purity and yield.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an anti-cancer agent. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-10-8-17(9-11-18)24-14-22-19-13-16(7-12-20(19)24)23-21(25)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNHPCBHLQEETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B5686345.png)


![1-[(2,3,5,6-tetrafluoro-4-pyridinyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5686365.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)


![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)
![5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5686406.png)

![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)